molecular formula C17H11N5 B604610 13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 118430-03-8

13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

Cat. No.: B604610
CAS No.: 118430-03-8
M. Wt: 285.3g/mol
InChI Key: IYMCKIOPEBRFAL-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen-rich polycyclic heterocycles characterized by a fused tetracyclic core with five nitrogen atoms (pentazatetracyclo) and a phenyl substituent at position 12. Its rigid, planar structure (inferred from analogous compounds) arises from conjugated π-systems and nitrogen-mediated aromaticity, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-22-17(19-14)20-16-15(21-22)12-8-4-5-9-13(12)18-16/h1-10H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCKIOPEBRFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C4C(=N3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve optimizing the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several scientific research applications:

Mechanism of Action

The mechanism by which 13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Structural Features and Heteroatom Composition

The table below summarizes key structural differences between the target compound and analogs:

Compound Name Nitrogen Atoms Other Heteroatoms Substituents Notable Structural Properties
Target Compound (13-phenyl-8,10,12,15,16-pentazatetracyclo[...]) 5 None Phenyl at C13 High nitrogen density, potential for H-bonding
2-[12-Methyl-14-phenyl-10,13,14,16-tetraazatetracyclo[...] () 4 None Methyl at C12, phenyl at C14 Near-planar core; C–H···N interactions
Compound #5 (Ebola VP40 inhibitor) () 4 Hydroxyl Phenyl, hydroxyl Bioactive; strong hydrophobic/H-bond interactions
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...] () 3 Sulfur (thia) Fluorophenyl groups Thia group alters electronic properties
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...] () 2 Oxygen (dioxa) Methyl ester, triphenyl Increased polarity due to oxygen

Key Observations :

  • Substituent Effects : Phenyl groups (common in all compounds) contribute to π-π stacking, while methyl or hydroxyl groups modulate solubility and steric effects. Fluorophenyl groups () enhance metabolic stability .
  • Heteroatom Influence : Sulfur () and oxygen () reduce nitrogen-mediated polarity, impacting solubility and binding kinetics.

Physicochemical and Pharmacokinetic Properties

  • Planarity and Rigidity : Analogs like the compound exhibit planar cores, which enhance crystallinity and stability . The target compound likely shares this trait, favoring applications in crystal engineering.
  • Solubility : Nitrogen-rich compounds (e.g., target compound) may exhibit lower aqueous solubility than oxygenated analogs () but better than sulfur-containing derivatives ().
  • ADME Profiles : The VP40 inhibitor () demonstrates favorable drug-likeness with a hydroxyl group improving solubility and a phenyl group aiding membrane permeability . The target compound’s lack of polar substituents may limit bioavailability.

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